Ethyl 3-(2-oxoazepan-1-yl)propanoate

Beschreibung

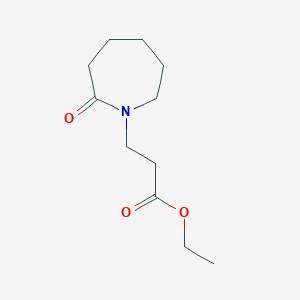

Ethyl 3-(2-oxoazepan-1-yl)propanoate is an organic compound featuring a seven-membered azepane ring substituted with a ketone group (2-oxo) and an ethyl propanoate side chain. The compound’s structural analogs, such as ethyl propanoate derivatives with substituted aromatic or heterocyclic groups, provide a basis for comparative analysis.

Eigenschaften

IUPAC Name |

ethyl 3-(2-oxoazepan-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDLVODRPFYVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-oxoazepan-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 2-oxoazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-oxoazepan-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-oxoazepan-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-oxoazepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(methylthio)propanoate

Key Features :

- Found naturally in pineapple pulp and core as a key aroma compound .

- Total concentration in pineapple pulp: 91.21 µg·kg⁻¹; in core: 42.67 µg·kg⁻¹ .

- High odor activity value (OAV) due to low aroma threshold, contributing significantly to pineapple’s fruity scent .

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

Key Features :

- Used as a laboratory chemical with nitroaromatic substitution .

- Molecular formula: C₁₁H₁₁NO₅; molecular weight: 237.21 g/mol .

| Property | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | This compound |

|---|---|---|

| Functional group | Nitrophenyl ketone | Azepane ketone |

| Applications | Research chemical | Underexplored |

| Hazard data | Limited safety data | Insufficient data |

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

Key Features :

- Intermediate in synthesizing phenyl-containing heterocycles .

- Molecular formula: C₁₂H₁₄O₃; used in pharmaceutical precursor synthesis .

| Property | Ethyl 2-phenylacetoacetate | This compound |

|---|---|---|

| Structural motif | Phenyl-acetoacetate | Azepane-propanoate |

| Reactivity | Knoevenagel condensation substrate | Likely nucleophilic azepane reactivity |

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Key Features :

- Fluorinated analog with applications in medicinal chemistry .

- Synonyms include ethyl 2-fluorobenzoylacetate; CAS 303148-99-4 .

| Property | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | This compound |

|---|---|---|

| Electron-withdrawing group | Fluorine substituent | Azepane ring (electron-rich) |

| Bioactivity potential | Antibacterial/antifungal research | Not studied |

Biologische Aktivität

Ethyl 3-(2-oxoazepan-1-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₁₃H₁₅N₁O₃

- Molecular Weight: 235.26 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuroprotection and inflammation.

- Neuroprotective Effects:

- Anti-inflammatory Activity:

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound and related compounds.

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on cognitive deficits induced by neurotoxic agents. The results indicated a significant improvement in memory retention and learning capabilities in treated groups compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound. It demonstrated a reduction in markers of inflammation, suggesting its potential use as an adjunct therapy in conditions characterized by chronic inflammation.

Research Findings

Recent research has highlighted the multifaceted roles of this compound:

- Antioxidant Activity: The compound exhibits antioxidant properties that can mitigate oxidative stress, a contributing factor in neurodegeneration .

- Clinical Implications: Preliminary clinical assessments suggest that derivatives of this compound may be beneficial for treating cognitive deficiencies associated with cerebrovascular incidents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.